molecular formula C11H7BrO B1280633 2-Bromo-1-naphthaldehyde CAS No. 269066-75-3

2-Bromo-1-naphthaldehyde

Cat. No.: B1280633
CAS No.: 269066-75-3
M. Wt: 235.08 g/mol
InChI Key: XJIPTTLNJAQLLR-UHFFFAOYSA-N
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Description

2-Bromo-1-naphthaldehyde is an organic compound with the molecular formula C11H7BrO. It is a derivative of naphthalene, where a bromine atom is substituted at the second position and an aldehyde group at the first position. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-naphthaldehyde typically involves the bromination of 1-naphthaldehyde. One common method includes the use of bromine in the presence of a solvent like carbon tetrachloride (CCl4) under controlled temperature conditions. The reaction is often carried out at low temperatures to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps like recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-naphthaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-1-naphthaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Bromo-1-naphthaldehyde involves its reactivity due to the presence of both the bromine atom and the aldehyde group. The bromine atom can participate in electrophilic aromatic substitution reactions, while the aldehyde group can undergo nucleophilic addition reactions. These functional groups make it a versatile compound in organic synthesis .

Comparison with Similar Compounds

  • 1-Bromo-2-naphthaldehyde
  • 2-Bromo-5-methoxybenzaldehyde
  • 6-Bromo-1,3-benzodioxole-5-carboxaldehyde
  • 3-Bromothiophene-2-carboxaldehyde

Comparison: 2-Bromo-1-naphthaldehyde is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct reactivity and properties compared to other brominated naphthaldehyde derivatives. Its combination of bromine and aldehyde functionalities makes it particularly useful in synthetic applications .

Properties

IUPAC Name

2-bromonaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIPTTLNJAQLLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30466195
Record name 2-Bromo-1-naphthaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269066-75-3
Record name 2-Bromo-1-naphthaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromo-6,7-dimethoxy-1-napthaldehyde (10). Dimethylformamide (3.0 g, 41 mmol) was added dropwise to solution of phosphorus tribromide (3.3 mL, 35 mmol) in dry chloroform (50 mL) at 0° C. The mixture was stirred at 0° C. for 1 h to give pale yellow suspension. A solution of compound 8 (2.0 g, 9.7 mmol) in chloroform was added to the yellow suspension and the mixture was heated at reflux for 1 h. The reaction mixture was cooled to 0° C. and saturated aqueous NaHCO3 solution was added dropwise until no effervescence was obtained. The resulting mixture was extracted with dichloromethane, dried (Na2SO4) and evaporated to provide the respective 2-bromo-3,4-dihydro-1-napthaldehyde derivatives as yellow solids. Each of the 2-bromo-3,4-dihydro-1-napthaldehyde derivatives were chromatographed on silica gel using a 3:1 mixture of hexanes:ethyl acetate as the eluent to give the 2-bromo-3,4-dihydro-1-napthaldehydes in an 87% yield. The 2-bromo-3,4-dihydro-1-napthaldehyde (2.4 g, 8.1 mmol) and DDQ (2.2 g, 97 mmol) was refluxed in toluene (50 mL) for 15 h. After cooling to room temperature, the mixture was subjected to filtration through a celite bed and the filtrate was evaporated to dryness. The residue obtained was chromatographed on 75 g silica gel using a 3:1 mixture of hexanes:ethyl acetate as eluent to give the 2-bromo-1-napthaldehyde in a 95% yield; 1H NMR δ 4.00 (3H, s), 4.05 (3H, s), 7.07 (1H, s), 7.54 (1H, d, J=8.5), 7.79 (1H, d, J=8.5), 8.71 (1H, s), 10.74 (1H, s); 13C NMR δ 56.3, 56.6, 104.2, 107.0, 126.5, 128.8, 129.4, 129.8, 129.9, 134.3, 150.4, 153.1, 195.9; HRMS calcd for C,3H11O3Br: 293.9891; found: 293.9896.
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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